molecular formula C16H19FN2O B1444996 2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide CAS No. 1304962-70-6

2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide

Cat. No.: B1444996
CAS No.: 1304962-70-6
M. Wt: 274.33 g/mol
InChI Key: FZVWNOSZVPLXBU-UHFFFAOYSA-N
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Description

2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide is a complex organic compound with the molecular formula C16H19FN2O and a molecular weight of 274.34 g/mol This compound is characterized by its unique tricyclic structure, which includes a fluorine atom and a pyridine ring

Scientific Research Applications

2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tricyclic core: The tricyclic structure is synthesized through a series of cyclization reactions.

    Introduction of the fluorine atom: Fluorination is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with pyridine-4-carboxamide: The final step involves coupling the tricyclic core with pyridine-4-carboxamide under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Chemical Reactions Analysis

2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-bromo-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    2-iodo-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

2-fluoro-N-(8-tricyclo[5.2.1.02,6]decanyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O/c17-15-8-9(4-5-18-15)16(20)19-14-7-10-6-13(14)12-3-1-2-11(10)12/h4-5,8,10-14H,1-3,6-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVWNOSZVPLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3NC(=O)C4=CC(=NC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide
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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide
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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide
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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide
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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide
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2-Fluoro-N-{tricyclo[5.2.1.0,2,6]decan-8-yl}pyridine-4-carboxamide

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